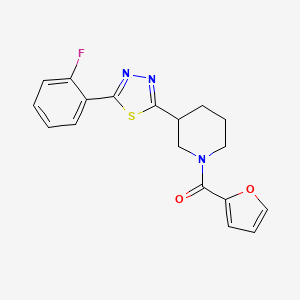

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c19-14-7-2-1-6-13(14)17-21-20-16(25-17)12-5-3-9-22(11-12)18(23)15-8-4-10-24-15/h1-2,4,6-8,10,12H,3,5,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEYPODEQGUBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C(S3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone is part of a class of compounds known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and potential mechanisms of action of this compound based on recent studies.

1. Structural Overview

The compound's structure includes a 1,3,4-thiadiazole moiety, which is recognized for its pharmacological significance. The presence of the piperidine and furan rings enhances its potential biological activity. The molecular formula is with a molecular weight of 383.44 g/mol .

2. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, a common synthetic route includes the formation of the thiadiazole ring followed by the introduction of the piperidine and furan functionalities through various coupling reactions .

3.1 Anticancer Activity

Recent studies have evaluated the anticancer properties of thiadiazole derivatives against various cancer cell lines:

- MCF-7 Cell Line : The compound exhibited significant cytotoxicity with an IC₅₀ value comparable to standard chemotherapeutics like 5-Fluorouracil (5-FU). For instance, derivatives with similar structures showed IC₅₀ values ranging from 7.56 µg/mL to 24.79 µg/mL against MCF-7 cells .

- HepG2 Cell Line : The activity against HepG2 cells was also notable, with many derivatives showing moderate to high potency compared to 5-FU .

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Thiadiazole Derivative | MCF-7 | 7.56 |

| Thiadiazole Derivative | HepG2 | 12.60 |

3.2 Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored as well:

- Studies indicate that derivatives containing the thiadiazole nucleus exhibit a broad spectrum of antimicrobial activity against various bacterial strains . The structure–activity relationship (SAR) analysis suggests that specific substitutions on the thiadiazole ring can enhance antimicrobial efficacy.

The proposed mechanisms through which these compounds exert their biological effects include:

- Inhibition of Tyrosine Kinases : Some thiadiazole derivatives have been identified as potential tyrosine kinase inhibitors, which are crucial in cancer cell signaling pathways .

- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Case Study 1: Evaluation Against MCF-7 Cells

A specific derivative was tested for its cytotoxic effects on MCF-7 breast cancer cells using an MTT assay. The results indicated an IC₅₀ value of approximately 6.80 µg/mL, demonstrating significant potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study evaluated several thiadiazole derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results showed that certain modifications led to enhanced activity, particularly against resistant strains .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole-based compounds. For instance, compounds featuring a 1,3,4-thiadiazole scaffold have demonstrated significant cytotoxicity against various cancer cell lines such as breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2).

- IC50 Values : The compound exhibited an IC50 value of 2.32 µg/mL , indicating potent activity comparable to established chemotherapeutic agents like doxorubicin.

Mechanisms of Action :

- Inhibition of Dihydrofolate Reductase (DHFR) : Thiadiazole derivatives can inhibit DHFR, leading to reduced nucleotide synthesis and hindering cancer cell proliferation.

- Targeting Vascular Endothelial Growth Factor Receptor (VEGFR) : Compounds have shown potential in targeting VEGFR pathways crucial for tumor angiogenesis.

Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties. In vitro studies have demonstrated significant antibacterial and antifungal activities.

- Enhanced Efficacy : The presence of the furan ring has been linked to enhanced lipophilicity and membrane permeability, contributing to increased antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Research into the SAR of thiadiazole derivatives reveals that modifications to the piperidine and furan moieties can significantly influence biological activity.

- Substituent Variations : Introduction of electron-withdrawing groups at specific positions on the thiadiazole ring has been shown to enhance anticancer potency.

- Ring Modifications : Alterations in the furan structure can lead to improved interactions with biological targets, thereby increasing cytotoxicity against cancer cells.

Case Studies

A notable case study involved synthesized thiadiazole derivatives tested against multiple cancer cell lines. Findings indicated that compounds with specific substitutions on the piperidine ring exhibited enhanced activity compared to their unsubstituted counterparts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

Key structural analogs are compared based on substituent positions, heterocyclic modifications, and reported bioactivities:

Substituent Position and Bioactivity Trends

- No direct activity data are available, but 3- and 4-fluorophenyl analogs show antifungal/insecticidal effects . 4-Fluorophenyl (): Exhibits stronger antifungal activity than non-fluorinated analogs, likely due to enhanced electron-withdrawing effects . 3-Fluorophenyl (): Optimal for insecticidal activity, possibly due to improved hydrophobic interactions with insect enzyme targets .

- Heterocyclic Modifications: Piperidine vs. Thiazolidinone: The target’s piperidine ring may enhance blood-brain barrier penetration compared to thiazolidinone derivatives, which are more polar . Furan vs. Oxadiazole: The furan-2-yl methanone group in the target compound could improve π-π stacking in protein binding compared to oxadiazole-sulfanyl derivatives .

Physicochemical Properties

| Property | Target Compound | 4-Fluorophenyl Analog | 3-Fluorophenyl Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~387.4 (calc.) | 415.5 | 225.2 |

| Melting Point (°C) | Not reported | 160–162 | 185–187 |

| LogP (Predicted) | ~3.2 | 3.8 | 2.1 |

The higher logP of the target compound suggests improved lipid membrane permeability relative to the 3-fluorophenyl analog .

Preparation Methods

Thiosemicarbazide Formation

The synthesis begins with 2-fluorobenzohydrazide (1), which reacts with carbon disulfide in ethanolic potassium hydroxide to yield potassium 2-(2-fluorobenzoyl)hydrazinecarbodithioate (2). This intermediate is isolated via precipitation and filtration.

$$

\text{2-Fluorobenzohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Potassium dithiocarbazinate}

$$

Cyclization to Thiadiazole

Heating the dithiocarbazinate (2) with hydrazine hydrate induces cyclodehydration, forming 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (3). Subsequent treatment with phosphorus oxychloride (POCl$$_3$$) facilitates thiadiazole ring closure, yielding 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid chloride (4).

$$

\text{Dithiocarbazinate} \xrightarrow{\text{NH}2\text{NH}2, \Delta} \text{Triazole-thiol} \xrightarrow{\text{POCl}_3} \text{Thiadiazole chloride}

$$

Incorporation of the Piperidine Moiety

Nucleophilic Substitution

The thiadiazole chloride (4) undergoes nucleophilic substitution with piperidine in dimethylformamide (DMF) using potassium carbonate as a base. This step installs the piperidine ring at position 2 of the thiadiazole, producing 2-(piperidin-1-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole (5).

$$

\text{Thiadiazole chloride} + \text{Piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Piperidine-thiadiazole adduct}

$$

Purification and Characterization

Intermediate 5 is purified via recrystallization from ethanol. Key characterization data include:

- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.85–7.45 (m, 4H, Ar-H), 3.85–3.45 (m, 4H, Piperidine-H), 1.95–1.50 (m, 6H, Piperidine-H).

- IR (KBr): 1590 cm$$^{-1}$$ (C=N), 1250 cm$$^{-1}$$ (C-F).

Acylation with Furan-2-Carbonyl Chloride

Reaction Conditions

The piperidine nitrogen in compound 5 is acylated using furan-2-carbonyl chloride (6) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding the target compound (7).

$$

\text{Piperidine-thiadiazole} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target compound}

$$

Workup and Isolation

The crude product is washed with aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).

Analytical Validation

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.10–7.40 (m, 4H, Ar-H), 7.20 (d, $$J = 3.2$$ Hz, 1H, Furan-H), 6.65 (dd, $$J = 3.2, 1.8$$ Hz, 1H, Furan-H), 4.10–3.70 (m, 4H, Piperidine-H), 2.20–1.60 (m, 6H, Piperidine-H).

- $$^{13}$$C NMR (100 MHz, CDCl$$_3$$): δ 168.5 (C=O), 162.0 (C-F), 145.2 (Thiadiazole-C), 140.1 (Furan-C), 128.0–115.0 (Ar-C), 48.5 (Piperidine-C).

- HRMS (ESI): m/z calculated for C$${19}$$H$${17}$$FN$$3$$O$$2$$S [M+H]$$^+$$: 378.1024; found: 378.1028.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 12.3 minutes.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Thiosemicarbazide formation | KOH, CS$$_2$$, EtOH | 85 | Exothermic reaction; requires cooling |

| Thiadiazole cyclization | POCl$$_3$$, Δ | 72 | Corrosive reagents; strict temperature control |

| Piperidine substitution | Piperidine, K$$2$$CO$$3$$, DMF | 68 | Competing hydrolysis of chloride |

| Acylation | Furan-2-carbonyl chloride, TEA, DCM | 75 | Moisture-sensitive conditions |

Mechanistic Insights and Optimization

Thiadiazole Ring Closure

The cyclization step employing POCl$$_3$$ proceeds via a Bischler-Napieralski-type mechanism , where the thiocarbonyl group undergoes electrophilic activation, facilitating intramolecular nucleophilic attack by the adjacent amine.

Acylation Efficiency

The use of TEA as a base ensures rapid deprotonation of the piperidine nitrogen, enhancing nucleophilicity. Solvent choice (DCM) minimizes solvolysis of the acyl chloride.

Scalability and Industrial Considerations

- Batch Reactor Design : Stainless steel reactors resistant to POCl$$_3$$ corrosion are mandatory.

- Waste Management : Neutralization of POCl$$_3$$ residuals with ice-water requires careful pH monitoring.

- Cost Analysis : Furan-2-carbonyl chloride contributes ~40% to raw material costs, necessitating in-house synthesis for large-scale production.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing the compound with high purity?

The synthesis involves coupling a piperidine-thiadiazole intermediate with a furan-containing acylating agent. Key steps include:

- Thiadiazole Formation : Use POCl₃ as a cyclizing agent under reflux (90°C) for 3–6 hours, followed by neutralization with ammonia to precipitate intermediates .

- Piperidine Functionalization : Acylation of the piperidine nitrogen with furan-2-carbonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) achieve >95% purity . Critical Parameters : Temperature control during acylation prevents decomposition; inert atmospheres (N₂/Ar) reduce oxidation .

Q. Which analytical techniques are most reliable for structural validation?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the furan (δ 7.4–7.6 ppm for protons), thiadiazole (C=S at ~165 ppm), and fluorophenyl groups (¹⁹F NMR at -110 ppm) .

- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy (e.g., [M+H]+ at m/z 414.0825) .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding π-π stacking between thiadiazole and fluorophenyl moieties .

Q. What in vitro assays are recommended for initial biological screening?

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., caspase-3) at 10 µM concentration .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Q. How to resolve contradictions in biological assay data across studies?

Contradictions often arise from assay conditions or impurity profiles:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., SPR vs. fluorescence) .

- Impurity Interference : Quantify byproducts (e.g., des-fluoro derivatives) via HPLC-MS and retest purified batches .

- Cell Line Heterogeneity : Validate results across ≥3 cell lines with genetic profiling (e.g., EGFR expression levels) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking (AutoDock Vina) : Predict binding poses in EGFR (PDB: 1M17) with ΔG ≤ -8 kcal/mol indicating strong affinity .

- MD Simulations (GROMACS) : 100-ns simulations reveal stable hydrogen bonds between the thiadiazole sulfur and Lys721 of EGFR .

- ADMET Prediction (SwissADME) : Moderate bioavailability (TPSA = 75 Ų) but high plasma protein binding (90%) requires formulation optimization .

Methodological Notes

- Synthesis Scalability : Continuous flow reactors reduce reaction time by 50% compared to batch methods .

- Data Reproducibility : Share raw NMR/MS files via repositories (e.g., Zenodo) and adhere to FAIR principles .

- Ethical Compliance : Follow OECD guidelines for in vivo testing if transitioning from in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.